4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
Brand Name: Vulcanchem
CAS No.: 150450-00-3
VCID: VC21125143
InChI: InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22)
SMILES: COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline

CAS No.: 150450-00-3

Cat. No.: VC21125143

Molecular Formula: C19H19N3O5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline - 150450-00-3

Specification

CAS No. 150450-00-3
Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine
Standard InChI InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22)
Standard InChI Key OTQULNJSJQEICR-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC
Canonical SMILES COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC

Introduction

PropertyValue
CAS Number150450-00-3
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine
Chemical ClassQuinazoline derivative
Physical AppearanceNot specified in literature
SolubilityNot explicitly documented in provided sources

The chemical structure features a 6,7,8-trimethoxyquinazoline core with a methylenedioxybenzyl group attached at the 4-position via an amino linkage. This architecture provides multiple sites for molecular interactions with target enzymes, particularly phosphodiesterases .

Pharmacological Activity

Phosphodiesterase Inhibition

The primary pharmacological activity of 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline is its potent inhibition of cyclic GMP phosphodiesterase (cGMP-PDE). Research has demonstrated that this compound exhibits significant inhibitory potency against cGMP-PDE isolated from porcine aorta, with an IC50 value of 0.36 microM . This high potency indicates strong binding affinity to the enzyme's active site and effective interruption of its catalytic function. The compound demonstrates remarkable selectivity, as its inhibitory activities toward other phosphodiesterase isozymes were found to be at least 10-fold weaker than its effect on cGMP-PDE .

This selective enzyme inhibition profile makes 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline particularly valuable for investigating cGMP-specific signaling pathways without significant cross-reactivity with other closely related phosphodiesterase enzymes. The selective nature of inhibition suggests potential therapeutic applications where targeted modulation of cGMP pathways is desired with minimal interference of other cellular signaling cascades.

Structure-Activity Relationship

Research into various 4-substituted 6,7,8-trimethoxyquinazolines has revealed crucial insights into the structure-activity relationship of these compounds. Studies have conclusively demonstrated that the 4-((3,4-(methylenedioxy)benzyl)-amino) group is essential for potent inhibition of cGMP-PDE . This finding highlights the specific molecular recognition between this structural moiety and the enzyme binding site. The combination of the methylenedioxy group on the benzyl portion and the trimethoxy substitution pattern on the quinazoline core creates an optimal arrangement for interaction with the target enzyme.

The structure-activity relationship studies suggest that alterations to either the methylenedioxy functionality or the trimethoxy substitution pattern could significantly reduce the compound's inhibitory potency against cGMP-PDE. This knowledge provides valuable guidance for medicinal chemists seeking to design new phosphodiesterase inhibitors with enhanced potency, selectivity, or pharmacokinetic properties.

Mechanism of Action

Molecular Basis of Inhibition

The mechanism by which 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline exerts its effects involves specific inhibition of phosphodiesterase activity, particularly cGMP-PDE. This inhibition leads to increased levels of intracellular cGMP without affecting cAMP levels, demonstrating the compound's remarkable selectivity for cGMP metabolic pathways . The molecular specificity of this inhibition is critical for its potential therapeutic applications where selective modulation of cGMP signaling is desired.

At the molecular level, the compound likely binds to the catalytic domain of cGMP-PDE, preventing the enzyme from hydrolyzing cyclic GMP to its inactive form (5'-GMP). This interference with the catalytic activity results in preservation of the active cyclic nucleotide, allowing prolonged activation of downstream signaling pathways. The selectivity of 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline for cGMP-PDE over other phosphodiesterase isozymes suggests a precise complementarity between the compound's structural features and the unique binding pocket of cGMP-PDE.

Cellular Effects

At the cellular level, treatment with 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline at a concentration of 30 microM has been shown to cause elevation of intracellular cGMP levels in porcine coronary arteries without inducing any changes in cAMP levels . This selective elevation of cGMP demonstrates the compound's specificity for cGMP pathways at the cellular level, corroborating the molecular specificity observed in enzymatic assays. The increased intracellular cGMP concentration triggers a cascade of signaling events, including activation of cGMP-dependent protein kinases, which ultimately leads to physiological responses such as vascular smooth muscle relaxation.

The ability of this compound to selectively modulate cGMP levels without affecting cAMP concentration makes it a valuable research tool for distinguishing between cellular processes mediated by these two cyclic nucleotides. This selectivity is particularly important for investigating the specific roles of cGMP-dependent signaling in various physiological and pathological conditions.

Physiological Effects

Vascular Effects

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline has demonstrated significant effects on vascular smooth muscle, consistent with its mechanism as a cGMP-PDE inhibitor. In experimental studies, the compound was shown to relax porcine coronary arteries that had been precontracted with prostaglandin F2α (PGF2α), with an EC50 value of 1.96 ± 0.58 microM . This vasorelaxant effect is consistent with the well-established role of cGMP in mediating vascular smooth muscle relaxation through various downstream effectors, including cGMP-dependent protein kinases.

The potency of 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline in inducing vasorelaxation correlates well with its inhibitory potency against cGMP-PDE, suggesting that the vascular effects are directly mediated through the compound's primary mechanism of action. This correlation between enzyme inhibition and physiological response provides strong evidence for the compound's mode of action and supports its potential utility in cardiovascular research and potential therapeutic applications targeting vascular tone regulation.

Physiological Effects Data

Physiological EffectExperimental SystemPotencyReference
cGMP-PDE InhibitionPorcine Aorta Enzyme PreparationIC50 = 0.36 microM
VasorelaxationPorcine Coronary ArteriesEC50 = 1.96 ± 0.58 microM
Intracellular cGMP ElevationPorcine Coronary ArteriesEffective at 30 microM
Effect on Intracellular cAMPPorcine Coronary ArteriesNo significant change at 30 microM

This data compilation provides a quantitative assessment of the compound's biological activities across different experimental systems. The consistency between the enzyme inhibition potency and the physiological effects supports a direct mechanistic link between the molecular target (cGMP-PDE) and the observed biological responses.

Research Applications

Cardiovascular Research

The potent and selective inhibition of cGMP-PDE by 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline makes it a valuable tool in cardiovascular research. The compound can be used to investigate the role of cGMP signaling in various cardiovascular processes, including vascular tone regulation, platelet function, and cardiac contractility. Its ability to selectively elevate cGMP levels without affecting cAMP concentrations provides researchers with a specific tool to dissect the individual contributions of these cyclic nucleotides to cardiovascular physiology and pathophysiology.

In experimental settings, the compound can be employed to modulate vascular smooth muscle relaxation, providing insights into the mechanisms governing vascular tone and potentially revealing new therapeutic targets for hypertension and other vascular disorders. The well-characterized pharmacological profile of 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, including its potency and selectivity, enables precise experimental design and interpretation of results in cardiovascular research applications.

Future Research Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator